molecular formula C14H12F3N3 B13937540 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile

Cat. No.: B13937540
M. Wt: 279.26 g/mol
InChI Key: CPKPZFDWWFUSPE-UHFFFAOYSA-N
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Description

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile is a heterocyclic compound featuring an imidazole core substituted with an isopropyl group at position 1, a trifluoromethyl group at position 4, and a benzonitrile moiety at position 2. This structure combines aromatic, electron-withdrawing (trifluoromethyl and nitrile), and bulky (isopropyl) groups, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H12F3N3

Molecular Weight

279.26 g/mol

IUPAC Name

4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile

InChI

InChI=1S/C14H12F3N3/c1-9(2)20-8-12(14(15,16)17)19-13(20)11-5-3-10(7-18)4-6-11/h3-6,8-9H,1-2H3

InChI Key

CPKPZFDWWFUSPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyanation of 4-(Trifluoromethyl)chlorobenzene

A key intermediate, 4-(trifluoromethyl)benzonitrile , is synthesized by cyanation of 4-(trifluoromethyl)chlorobenzene using potassium ferrocyanide as the cyanating agent. This process is catalyzed by palladium acetate in the presence of the ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), under inert atmosphere and elevated temperature conditions.

Parameter Optimal Range / Condition Notes
Cyanating agent Potassium ferrocyanide (anhydrous) Amount: 20-25 mol% preferred
Catalyst Palladium acetate 0.2-1 mol% dosage
Ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene Molar ratio ligand to Pd: 2-10:1
Solvent Polar aprotic solvents (e.g., N,N-dimethylformamide, N-methylpyrrolidone) Inert organic solvent preferred
Temperature 160-190 °C (preferably 170 °C) Reaction under drying and inert gas protection
Yield Over 90% Industrially scalable and cost-effective

The reaction mechanism involves palladium-catalyzed cyanation where the aryl chloride is converted to the corresponding nitrile. Use of anhydrous potassium ferrocyanide significantly improves yield compared to hydrated forms. The choice of ligand and solvent critically influences the catalytic efficiency and product purity.

Formation of the Imidazole Ring with Isopropyl Substitution

General Synthetic Approach

The imidazole ring bearing the isopropyl and trifluoromethyl substituents attached to the benzonitrile is typically constructed via cyclization reactions involving amidines or related precursors. While direct literature on the exact compound is limited, analogous methods for preparing 1,3-disubstituted imidazoles and related heterocycles provide insight.

  • Imidazole rings can be synthesized by reacting amidines with appropriate electrophiles or via oxidative cyclization methods.
  • Copper(II)-catalyzed reactions using bases such as potassium phosphate have been reported to facilitate the formation of 1,3-disubstituted imidazoles efficiently.

Specific Considerations for Isopropyl Substitution

  • The isopropyl group is introduced via alkylation of the nitrogen on the imidazole ring or by using isopropyl-substituted amidine precursors.
  • Control of regioselectivity is crucial to ensure substitution at the 1-position of the imidazole ring.

Synthetic Route Example (Inferred)

Alternative and Supporting Methods

Use of Isothiocyanate Intermediates

  • The synthesis of related trifluoromethyl-substituted benzonitriles with isothiocyanate groups has been reported as intermediates in pharmaceutical compounds such as enzalutamide.
  • These methods avoid highly toxic reagents like thiophosgene by using safer thiocyanate salts and reagents like thiocarbonyldiimidazole.
  • Purification steps involving solvent recrystallization improve the purity of intermediates significantly.

Green Chemistry and Catalyst Efficiency

  • Use of copper(II)-mediated oxidative cyclization offers an eco-friendly alternative to traditional methods.
  • Microwave irradiation and solvent-free conditions have been explored for similar heterocyclic compounds but are less documented for this specific compound.

Summary Table of Preparation Methods

Step Method / Reagents Conditions Yield / Notes Reference
Cyanation of 4-(trifluoromethyl)chlorobenzene Potassium ferrocyanide, Pd(OAc)2, Xantphos ligand 160-190 °C, polar aprotic solvent, inert atmosphere >90% yield, industrially scalable
Formation of amidine intermediate Reaction with amines Suitable solvent, controlled temp Intermediate for cyclization Inferred
Imidazole ring cyclization Copper(II) catalyst, K3PO4 base Mild heating, solvent (DMF, DMSO) High regioselectivity and yield
Isopropyl substitution Alkylation with isopropyl halide or precursor Standard alkylation conditions Selective N-alkylation Inferred
Use of isothiocyanate intermediates Thiocyanate salts, thiocarbonyldiimidazole (TCDI) Ambient to reflux temp, solvent purification Safer alternative to thiophosgene, high purity

Chemical Reactions Analysis

Types of Reactions

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the benzonitrile moiety.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects : Trifluoromethyl and nitrile groups enhance metabolic stability and binding affinity across analogs . The target compound’s isopropyl group may improve lipophilicity and target selectivity.

Synthetic Strategies : Microwave irradiation () and optimized coupling reactions () offer pathways for efficient synthesis of complex nitrile-containing heterocycles.

Physical Properties : Melting points correlate with substituent bulk and hydrogen-bonding capacity, guiding crystallinity predictions for the target compound.

Biological Activity

4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile
  • Molecular Formula : C14H13F3N2
  • Molecular Weight : 282.27 g/mol
  • CAS Number : 2821752-07-0

Research indicates that this compound may exert its biological effects through multiple mechanisms, primarily involving the inhibition of specific enzymes and pathways critical to disease progression.

  • Enzyme Inhibition : The imidazole ring is known to interact with various biological targets, including enzymes involved in metabolic processes. For instance, derivatives of imidazole have shown efficacy in inhibiting viral proteases and other enzymes crucial for pathogen survival .
  • Antimicrobial Activity : Studies have demonstrated that similar imidazole derivatives possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests that 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile may also exhibit such properties, potentially making it useful in treating infections .

Antimicrobial Efficacy

A comparative analysis of various imidazole derivatives indicates that compounds with structural similarities to 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile exhibit potent antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds are presented in the table below:

Compound NameMIC (µg/mL)Pathogen
2-(1H-indol-3-yl)-1H-benzo[d]imidazole< 1Staphylococcus aureus
Imidazole derivative X3.9–7.8Mycobacterium smegmatis
Imidazole derivative Y< 10Candida albicans

Antiviral Activity

Imidazole derivatives have also been evaluated for their antiviral properties. For example, certain compounds have shown efficacy against the dengue virus and yellow fever virus, with EC50 values indicating potent antiviral activity . While specific data for our compound is limited, its structural characteristics suggest potential antiviral effects.

Case Studies

  • In Vitro Studies : Recent research has focused on the synthesis and biological evaluation of imidazole-based compounds, demonstrating that modifications can enhance their biological activity. For instance, the introduction of trifluoromethyl groups has been linked to increased potency against specific bacterial strains .
  • Animal Models : Preliminary studies using animal models have indicated promising results for related compounds in treating infections caused by resistant strains of bacteria. These studies highlight the need for further investigation into the pharmacokinetics and therapeutic efficacy of 4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile in vivo.

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